2-Chloro-4,6-bis(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4,6-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing capabilities, making it a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Mechanism of Action
Target of Action
2-Chloro-4,6-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . Its primary targets are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The compound interacts with its targets primarily through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .
Result of Action
It’s known that the major use of its derivatives is in the protection of crops from pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound’s reactivity, physico-chemical behavior, and biological activity are significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
Biochemical Analysis
Biochemical Properties
It is known that TFMP derivatives, which include 2-Chloro-4,6-bis(trifluoromethyl)pyridine, are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties may influence how this compound interacts with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that TFMP derivatives can be used to develop compounds with unique biological properties . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4,6-bis(trifluoromethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions. Conditions include the use of a base and a suitable solvent, such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4,6-bis(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 4,4’-bis(trifluoromethyl)-2,2’-bipyridine
These compounds share similar properties due to the presence of trifluoromethyl groups but differ in their specific substitution patterns and reactivity. The unique positioning of the trifluoromethyl groups in this compound contributes to its distinct chemical behavior and applications .
Properties
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-2-3(6(9,10)11)1-4(15-5)7(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLRLKOOIIRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563425 | |
Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81565-21-1 | |
Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81565-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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